M2 Muscarinic Receptor Affinity: α-PPP vs. α-PHP and α-PVP
α-PPP exhibits weak affinity for human muscarinic M2 receptors (M2R), contrasting sharply with longer-chain analogs that display nanomolar potency. In competitive radioligand binding assays using [3H]N-methylscopolamine, α-PPP demonstrated a Ki value of 75.8 μM (95% CI: 63.9–89.9 μM), representing 302-fold lower affinity than α-PHP (Ki = 251 nM) and approximately 70-fold lower affinity than α-PVP (Ki = 1.09 μM) [1]. This graded relationship between α-carbon chain length and M2R affinity establishes α-PPP as a low-potency muscarinic ligand relative to its higher homologs, a differentiation critical for studies investigating off-target cholinergic effects of pyrrolidinophenones [1].
| Evidence Dimension | Affinity (Ki) for human muscarinic M2 receptor |
|---|---|
| Target Compound Data | Ki = 75.8 μM (95% CI: 63.9–89.9 μM) |
| Comparator Or Baseline | α-PHP: Ki = 251 nM (0.251 μM); α-PVP: Ki = 1.09 μM |
| Quantified Difference | α-PHP is 302-fold more potent than α-PPP; α-PVP is ~70-fold more potent than α-PPP |
| Conditions | Competitive radioligand binding assay using [3H]N-methylscopolamine at human M2 receptors heterologously expressed in HEK293 cells |
Why This Matters
Researchers investigating cholinergic off-target effects of synthetic cathinones require α-PPP as a low-affinity comparator to establish structure-activity relationships and differentiate muscarinic-mediated toxicities from monoamine transporter-driven effects.
- [1] Chen, Y., et al. (2020). Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience, 11(6), 960–968. View Source
